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Compound of Interest

Compound Name: Biotin-PEG2-OH

Cat. No.: B1407903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG2-OH for the

surface modification of nanoparticles. It is intended to serve as a core resource for researchers,

scientists, and professionals in drug development who are leveraging biotin-PEGylation to

enhance the functionality of their nanoparticle systems for applications such as targeted drug

delivery, diagnostics, and bioimaging.

Introduction: The Power of Biotin-PEGylation
Surface modification of nanoparticles is a critical step in tailoring their interaction with biological

systems. Biotin-PEGylation, the process of conjugating biotin to a nanoparticle surface via a

polyethylene glycol (PEG) linker, offers a powerful strategy to achieve specific targeting and

improve the pharmacokinetic profile of nanocarriers.

The core of this technique lies in the highly specific and robust non-covalent interaction

between biotin (Vitamin B7) and the proteins avidin and streptavidin, which boasts an

exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M).[1] This strong affinity allows for a

versatile and modular approach to nanoparticle functionalization. The PEG component acts as

a hydrophilic spacer, which enhances the biocompatibility of the nanoparticles by creating a

"stealth" effect that reduces opsonization and clearance by the reticuloendothelial system,

thereby prolonging their circulation time in the bloodstream.[2]
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Biotin-PEG2-OH is a heterobifunctional linker featuring a biotin moiety, a short two-unit PEG

spacer, and a terminal hydroxyl (-OH) group. The hydroxyl group can be activated or

chemically modified to react with various functional groups on the nanoparticle surface,

enabling covalent attachment. This guide will focus on the principles, protocols, and

characterization of nanoparticles modified with this linker.

Applications of Biotin-PEGylated Nanoparticles
The unique properties of biotin-PEGylated nanoparticles have led to their widespread use in

various biomedical applications:

Targeted Drug Delivery: By conjugating biotin to the nanoparticle surface, therapeutic agents

can be specifically delivered to cells or tissues that overexpress biotin receptors or have

been pre-targeted with avidin or streptavidin-conjugated antibodies.[1][2] This is particularly

relevant in cancer therapy, as many tumor cells exhibit upregulated biotin uptake to support

their rapid proliferation.[1]

Diagnostics and Bio-sensing: The high-affinity biotin-streptavidin interaction is leveraged in

the development of sensitive diagnostic assays. Biotinylated nanoparticles can be employed

as labels or capture agents for the detection of specific biomarkers, such as proteins and

nucleic acids.

Bioimaging: For in vivo imaging, biotin-PEGylated nanoparticles can be loaded with contrast

agents and targeted to specific sites, enabling non-invasive diagnosis and monitoring of

disease progression.

Biomolecule Purification: The strong and specific binding can be utilized for the separation

and purification of avidin or streptavidin-tagged proteins and other biomolecules.

Chemistry of Conjugation
The covalent attachment of Biotin-PEG2-OH to a nanoparticle surface typically involves the

activation of the terminal hydroxyl group or its conversion to a more reactive functional group.

However, it is more common to use commercially available Biotin-PEG derivatives with terminal

groups that are reactive towards common nanoparticle surface functionalities. The two primary

strategies for conjugation are:
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Amine-Reactive Chemistry: For nanoparticles with surface amine groups (-NH₂), a common

approach is to use a Biotin-PEG linker with an N-hydroxysuccinimide (NHS) ester terminal

group (Biotin-PEG-NHS). The NHS ester reacts with primary amines to form a stable amide

bond.

Carboxyl-Reactive Chemistry: For nanoparticles with surface carboxyl groups (-COOH), such

as PLGA nanoparticles, a Biotin-PEG linker with a terminal amine group (Biotin-PEG-NH₂) is

used. The conjugation is typically mediated by carbodiimide chemistry, using reagents like 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to

activate the carboxyl groups, which then react with the amine on the PEG linker to form a

stable amide bond.[2]

Thiol-Reactive Chemistry: For gold nanoparticles (AuNPs), a Biotin-PEG linker with a

terminal thiol group (-SH) is often employed. The thiol group forms a strong dative bond with

the gold surface, leading to self-assembly of the linker on the nanoparticle.[3]

Data Presentation: Physicochemical
Characterization
The successful surface modification of nanoparticles with Biotin-PEG2-OH results in changes

to their physicochemical properties. The following tables summarize typical quantitative data

from the characterization of various biotin-PEGylated nanoparticle systems.
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Nanoparticl
e Type

Modificatio
n Method

Parameter
Before
Modificatio
n

After
Modificatio
n

Reference

PLGA
NHS/DCC

coupling
Size (nm) 150 ± 15 170 ± 20 [4]

Zeta Potential

(mV)
-25 ± 5 -15 ± 4 [4]

Gold (AuNP)
Thiol-PEG-

Biotin
Size (nm) 20 ± 2 30 ± 3 [4]

Zeta Potential

(mV)
-35 ± 6 -20 ± 5 [4]

Magnetic

(Fe₃O₄)

Silanization &

NHS ester
Size (nm) 15 ± 3 25 ± 5 [4]

Zeta Potential

(mV)
-40 ± 7 -28 ± 6 [4]

PLGA-PEG
O/W solvent-

evaporation
Size (nm) <250 <250 [5]

Zeta Potential

(mV)

High negative

ZP

High negative

ZP
[5]

PLGA
Co-

emulsification
Size (nm) ~180-200 ~180-200 [6]

Zeta Potential

(mV)
-45

+18.1 (after

avidin

binding)

[6]
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Nanoparticl
e Type

Drug

Drug
Loading
Efficiency
(%)

Encapsulati
on
Efficiency
(%)

Cellular
Uptake in
Cancer
Cells (%)

Reference

PLGA-PEG-

Biotin
Lutein - ≈75

Higher than

non-targeted
[5]

PLGA Lutein - ≈56 - [5]

Biotin Quantification

PLGA (10:1 polymer:lipid)
0.008 nmol biotin/mg of

nanoparticle
[6]

PLGA (100:1 polymer:lipid)
0.003 nmol biotin/mg of

nanoparticle
[6]

Experimental Protocols
This section provides detailed methodologies for the surface modification of nanoparticles with

Biotin-PEG linkers and the subsequent quantification of surface biotin.

Protocol 1: Conjugation of Biotin-PEG-Amine to
Carboxylated Nanoparticles
This protocol describes the covalent attachment of a Biotin-PEG linker with a terminal amine

group to nanoparticles possessing surface carboxyl groups (e.g., PLGA nanoparticles) using

EDC/NHS chemistry.[2]

Materials:

Carboxylated nanoparticles

Biotin-PEG2-Amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES buffer, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Centrifugal filter units or dialysis membrane

Procedure:

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a

concentration of 1-10 mg/mL.

Carboxyl Group Activation:

Add EDC and NHS to the nanoparticle suspension. A 10-fold molar excess of EDC and

NHS over the available carboxyl groups is a good starting point.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

Conjugation:

Immediately after activation, centrifuge the nanoparticles to remove excess EDC and

NHS, and resuspend the pellet in Coupling Buffer.

Dissolve Biotin-PEG2-Amine in Coupling Buffer and add it to the activated nanoparticle

suspension. A 10- to 20-fold molar excess of the linker relative to the nanoparticles is

recommended.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100

mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

Purification:
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Purify the biotinylated nanoparticles from excess reagents and byproducts using

centrifugal filter units or dialysis.

Wash the nanoparticles multiple times with PBS (pH 7.4).

Resuspend the purified biotinylated nanoparticles in a suitable buffer for storage.

Protocol 2: Surface Modification of Gold Nanoparticles
with Biotin-PEG-Thiol
This protocol outlines the functionalization of gold nanoparticles (AuNPs) with a Biotin-PEG

linker containing a terminal thiol group via gold-thiol adsorption chemistry.[3]

Materials:

Citrate-stabilized gold nanoparticle solution (e.g., 5 nM)

Biotin-PEG2-Thiol linker

Phosphate buffer (e.g., 100 mM, pH 7.2)

Sodium chloride (NaCl)

Bovine Serum Albumin (BSA)

Tween 20

Centrifuge

Procedure:

Linker Incubation:

Mix the gold nanoparticle solution with a solution of the Biotin-PEG2-Thiol linker (e.g., 4

µM).

Shake the mixture at room temperature for 24 hours.
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Salting and Stabilization:

Add a buffer solution containing NaCl, phosphate, BSA, and Tween 20 to the mixture. The

final concentrations should be approximately 0.15 M NaCl, 10 mM phosphate, 0.1% BSA,

and 0.02% Tween 20.

Shake for an additional hour at room temperature.

Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.

Purification:

Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.

Remove the supernatant containing unreacted reagents.

Resuspend the nanoparticle pellet in nanopure water and repeat the washing step twice.

Resuspend the purified biotin-PEGylated AuNPs in a suitable buffer for storage (e.g., 1x

PBS with 0.1% BSA and 0.02% Tween 20).

Protocol 3: Quantification of Surface Biotin using the
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the

quantification of biotin.[7][8][9][10][11] It is based on the displacement of the HABA dye from

the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[7][10]

Materials:

HABA/Avidin premix or individual HABA and avidin reagents

Biotin standards of known concentrations

Biotinylated nanoparticle sample (purified)

PBS, pH 7.4
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96-well microplate or cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the

manufacturer's instructions.

Standard Curve Preparation: Prepare a series of biotin standards in PBS (e.g., 0 to 50 µM).

Assay:

In a 96-well plate or cuvette, add the HABA/Avidin solution.

Measure the initial absorbance at 500 nm (A_initial).

Add a known amount of the biotinylated nanoparticle suspension or the biotin standards to

the HABA/Avidin solution.

Incubate for 5-10 minutes at room temperature to allow the displacement reaction to reach

equilibrium.

Measure the final absorbance at 500 nm (A_final).

Calculation:

Calculate the change in absorbance (ΔA = A_initial - A_final) for both the standards and

the samples.

Plot a standard curve of ΔA versus biotin concentration.

Determine the biotin concentration of the nanoparticle sample from the standard curve.

The number of biotin molecules per nanoparticle can be estimated if the nanoparticle

concentration is known.

Mandatory Visualizations
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Experimental Workflow for Nanoparticle Surface
Modification
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Caption: Experimental workflow for nanoparticle surface modification.
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Caption: Biotin receptor-mediated endocytosis of a biotinylated nanoparticle.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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